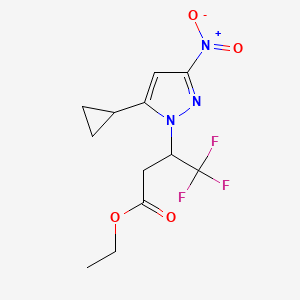
Ethyl 3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoate is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a nitro group, and a trifluorobutanoate ester
Preparation Methods
The synthesis of Ethyl 3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoate typically involves multiple steps, starting with the preparation of the pyrazole ring. The cyclopropyl and nitro groups are introduced through specific reactions, followed by the addition of the trifluorobutanoate ester. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Ethyl 3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The trifluorobutanoate ester can participate in nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.
Scientific Research Applications
Ethyl 3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoate involves its interaction with specific molecular targets and pathways. The nitro group and pyrazole ring play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Ethyl 3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoate can be compared with other similar compounds, such as:
This compound: Similar structure but with different substituents.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
Propyl 3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoate: Similar structure but with a propyl ester instead of an ethyl ester. The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoate is a novel compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a trifluorobutanoate moiety with a nitro-substituted pyrazole, which contributes to its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C12H14F3N3O4, with a molecular weight of approximately 321.25 g/mol. The presence of trifluoromethyl groups enhances its lipophilicity and biological activity, making it an attractive candidate for further research into its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Compounds containing pyrazole rings are known to exhibit various activities, including:
- Anti-inflammatory effects
- Analgesic properties
- Antimicrobial activity
The unique structure of this compound allows it to act as an inhibitor of enzymes involved in metabolic pathways, which may lead to therapeutic applications in treating diseases such as cancer and metabolic disorders .
Cytotoxicity and Antimicrobial Activity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, compounds with similar pyrazole structures have shown significant inhibition against human breast cancer (MCF-7) and liver carcinoma (HEPG2) cell lines. In these studies, the IC50 values indicated that certain derivatives exhibited higher cytotoxic activities compared to standard drugs like 5-fluorouracil .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μg/well) | Comparison Drug | IC50 (μg/well) |
|---|---|---|---|---|
| This compound | HEPG2 | 0.884 | 5-Fluorouracil | 5 |
| Similar Pyrazole Derivative | MCF-7 | 0.806 | 5-Fluorouracil | 5 |
Additionally, antimicrobial activity has been assessed using agar diffusion and broth microdilution methods against various bacterial strains. Results indicated that derivatives of this compound exhibited substantial antibacterial effects against Gram-positive bacteria .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. The incorporation of electron-withdrawing groups like trifluoromethyl significantly enhances its activity by improving binding affinity to biological targets.
Table 2: Comparison of Pyrazole Derivatives
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Nitro group + trifluorobutanoate moiety | High cytotoxicity |
| 5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole | Trifluoromethyl group | Moderate antibacterial |
| Ethyl 1-benzyl-4-bromo-5-methyl-1H-pyrazole | Bromine substitution | Antimicrobial activity |
Properties
Molecular Formula |
C12H14F3N3O4 |
|---|---|
Molecular Weight |
321.25 g/mol |
IUPAC Name |
ethyl 3-(5-cyclopropyl-3-nitropyrazol-1-yl)-4,4,4-trifluorobutanoate |
InChI |
InChI=1S/C12H14F3N3O4/c1-2-22-11(19)6-9(12(13,14)15)17-8(7-3-4-7)5-10(16-17)18(20)21/h5,7,9H,2-4,6H2,1H3 |
InChI Key |
UFNCBAWXUORGLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C(F)(F)F)N1C(=CC(=N1)[N+](=O)[O-])C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















